3-(4-Fluoro-2-n-propoxyphenyl)-1-propene
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Overview
Description
3-(4-Fluoro-2-n-propoxyphenyl)-1-propene is an organic compound characterized by the presence of a fluoro-substituted phenyl ring and a propene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluoro-2-n-propoxyphenyl)-1-propene typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoro-2-n-propoxyphenol.
Alkylation: The phenol group is alkylated using propyl bromide in the presence of a base such as potassium carbonate.
Dehydration: The resulting intermediate undergoes dehydration to form the propene group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. Catalysts and optimized reaction conditions are employed to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluoro-2-n-propoxyphenyl)-1-propene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the propene group to a propyl group.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Epoxides: Formed through oxidation.
Propyl derivatives: Formed through reduction.
Substituted phenyl derivatives: Formed through nucleophilic substitution.
Scientific Research Applications
3-(4-Fluoro-2-n-propoxyphenyl)-1-propene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Fluoro-2-n-propoxyphenyl)-1-propene involves its interaction with specific molecular targets. The fluoro group can enhance binding affinity to certain enzymes or receptors, while the propene group can participate in covalent bonding or other interactions. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-2-n-propoxyphenyl methyl sulfide
- 1-(4-Fluoro-2-n-propoxyphenyl)ethanol
Properties
IUPAC Name |
4-fluoro-1-prop-2-enyl-2-propoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO/c1-3-5-10-6-7-11(13)9-12(10)14-8-4-2/h3,6-7,9H,1,4-5,8H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAGLKIUHHAAXPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)F)CC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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